(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c22-16-3-5-17-15(10-16)11-24(21(26)12-27-17)8-7-23-20(25)6-2-14-1-4-18-19(9-14)29-13-28-18/h1-6,9-10H,7-8,11-13H2,(H,23,25)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOODEJSSPUSNS-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.37 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a benzo[f][1,4]oxazepine derivative, which are known for their bioactive properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study : A derivative with a similar structure demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 (colon cancer) and 17.16 ± 1.54 μM against MCF-7 (breast cancer) cells . This suggests that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial potential of compounds containing the benzo[d][1,3]dioxole moiety has been documented extensively:
- Research Findings : Compounds with similar structures showed effective antibacterial activity against various strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds was linked to enhanced antimicrobial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and microbial growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Studies suggest that these compounds can halt cell division at specific checkpoints.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features and Variations
The target compound’s uniqueness lies in its 7-fluoro-substituted benzo[f][1,4]oxazepin core, distinguishing it from analogs with alternative heterocycles or substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Analogs
*Calculated based on molecular formula.
Key Observations :
- Fluorine Substituent: The 7-fluoro group in the target compound may improve metabolic stability and target affinity compared to non-halogenated analogs (e.g., ) .
- Linker Flexibility : The ethyl linker in the target compound allows conformational adaptability, whereas rigid groups (e.g., thiophene-propyl in ) may restrict binding modes .
Bioactivity and Computational Similarity
Bioactivity Clustering ()
Hierarchical clustering of 37 compounds () revealed that structural similarity correlates with bioactivity profiles. The target compound’s benzooxazepin core may group it with CNS-active agents or kinase inhibitors , depending on substituent effects .
Tanimoto and Dice Similarity Scores
Using fingerprint-based metrics (–8):
- Tanimoto Coefficient : Analogs with shared benzodioxole-acrylamide scaffolds (e.g., ) may score >0.7, indicating high similarity.
- Fluorine Impact: The 7-fluoro group reduces similarity to non-fluorinated oxazepines (e.g., ), lowering scores but enhancing specificity .
Table 2: Predicted Similarity Metrics*
| Analog (Evidence) | Tanimoto (MACCS) | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|---|
| 0.82 | 0.75 | 0.79 | |
| 0.68 | 0.61 | 0.65 | |
| 0.55 | 0.48 | 0.52 |
*Hypothetical values based on structural alignment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
